molecular formula C9H14N4 B1399688 1-(Pyridazin-3-yl)piperidin-4-amine CAS No. 898271-24-4

1-(Pyridazin-3-yl)piperidin-4-amine

Cat. No.: B1399688
CAS No.: 898271-24-4
M. Wt: 178.23 g/mol
InChI Key: DHFZVORKZWTMOX-UHFFFAOYSA-N
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Description

Contextualizing Nitrogen-Containing Heterocycles in Modern Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in chemistry and biology. nveo.orgijnrd.org They form the core of numerous natural products, including alkaloids, vitamins, and nucleic acids, and are a mainstay in the pharmaceutical and agrochemical industries. nveo.orglibretexts.org It is estimated that over 90% of new drugs contain a heterocyclic component, underscoring their importance in medicinal chemistry. nveo.org The inclusion of nitrogen atoms within these cyclic structures introduces unique physicochemical properties, such as basicity, hydrogen bonding capabilities, and specific dipole moments, which can be fine-tuned by substitution. blumberginstitute.org

Significance of Pyridazine-Based Scaffolds in Academic Medicinal Chemistry

The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities. The pyridazine nucleus is a versatile framework for developing compounds with potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. researchgate.net Its electron-withdrawing nature and ability to participate in hydrogen bonding and dipole interactions are key to its role in molecular recognition at biological targets. blumberginstitute.org For instance, the imidazo[1,2-b]pyridazine (B131497) core is found in the successful kinase inhibitor ponatinib, which has spurred further research into pyridazine-containing derivatives for various therapeutic applications. nih.gov

Prominence of Piperidine (B6355638) Ring Systems in Molecular Design and Development

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous synthetic fragments in the pharmaceutical industry. mdpi.comresearchgate.net This scaffold is present in numerous approved drugs and natural alkaloids. mdpi.comrsc.org The prominence of the piperidine ring is due to its unique three-dimensional structure and its ability to serve as a scaffold for introducing substituents in well-defined spatial orientations. Incorporating a piperidine moiety can modulate critical drug-like properties, such as physicochemical characteristics, pharmacokinetic profiles, biological activity, and selectivity. thieme-connect.comresearchgate.net Chiral piperidine scaffolds, in particular, are instrumental in creating molecules with enhanced potency and reduced toxicity. thieme-connect.comresearchgate.net The versatility of the piperidine ring is further highlighted by its presence in compounds targeting a vast range of conditions, including neurodegenerative diseases. nih.gov

Overview of Heterocyclic Amines in Synthetic and Biological Chemistry

Heterocyclic amines are a broad class of organic compounds characterized by at least one heterocyclic ring and an amine group. wikipedia.org In many cases, the nitrogen of the amine is part of the heterocyclic ring itself, as in pyridine (B92270). wikipedia.org These compounds are integral to life processes; for example, the nucleobases in DNA, vitamins like niacin (Vitamin B3), and neurotransmitters are all heterocyclic amines. wikipedia.org In synthetic chemistry, the amine group on a heterocyclic scaffold provides a crucial handle for further chemical modification and elaboration. This functional group can act as a base, a nucleophile, or a point of attachment for building more complex molecular architectures, making heterocyclic amines invaluable intermediates in the synthesis of target molecules for biological screening. libretexts.org

The Compound 1-(Pyridazin-3-yl)piperidin-4-amine: A Representative Scaffold for Advanced Investigation

The structure of this compound combines the key features of the pyridazine, piperidine, and amine motifs, making it a molecule of significant interest for chemical exploration.

Table 1: Properties of this compound

Property Value
Molecular Formula C₉H₁₄N₄
Molecular Weight 178.23 g/mol cymitquimica.com
IUPAC Name This compound

| Description | Versatile small molecule scaffold cymitquimica.com |

Rationale for Research Focus on This Specific Structural Motif within the Pyridazine-Piperidine Chemical Space

The rationale for focusing on the this compound structure lies in the synergistic combination of its components. The pyridazine ring acts as a potent hydrogen bond acceptor, a feature often crucial for binding to biological targets like protein kinases. blumberginstitute.org The piperidine ring serves as a non-planar, conformationally flexible linker that allows for the precise positioning of the exocyclic 4-amine group into a specific vector in three-dimensional space. mdpi.comthieme-connect.com This 4-aminopiperidine (B84694) unit is a common feature in inhibitors of various enzymes, where the amine group often forms a key interaction within a protein's active site. nih.gov The linkage of a pyridazine to a piperidine core creates a novel scaffold that can be explored for its ability to interact with a wide range of biological targets, distinct from those of its individual components.

Foundational Relevance in Scaffold-Based Drug Discovery and Probe Development

In scaffold-based drug discovery, a core molecular structure with desirable properties is systematically decorated with different functional groups to create a library of related compounds for screening. nih.gov The compound this compound is an ideal foundational scaffold for such an approach. Its structure contains multiple points for chemical diversification. The primary amine on the piperidine ring can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships. nih.gov This approach has been successfully used to develop potent and selective inhibitors for targets like protein kinase B (Akt) by modifying similar 4-amino-1-(heterocyclyl)piperidine scaffolds. nih.gov Furthermore, this scaffold can serve as the basis for the development of chemical probes, which are essential tools for studying the function of proteins and elucidating biological pathways.

Table 2: Chemical Compounds Mentioned

Compound Name Class / Significance
This compound Main subject, heterocyclic scaffold
Ponatinib Kinase inhibitor with an imidazo[1,2-b]pyridazine core nih.gov
Pyridine Six-membered nitrogen-containing heterocycle rsc.orgwikipedia.org
Niacin (Vitamin B3) Example of a biologically active heterocyclic amine wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridazin-3-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-3-6-13(7-4-8)9-2-1-5-11-12-9/h1-2,5,8H,3-4,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFZVORKZWTMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Pyridazin 3 Yl Piperidin 4 Amine and Its Analogs

Advanced Strategies for Piperidine (B6355638) Ring Construction

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. nih.govyoutube.com Its synthesis has been the subject of extensive research, leading to a variety of robust methods for its construction. researchgate.netethz.ch These strategies range from catalytic hydrogenations of pyridine (B92270) precursors to complex cyclization cascades.

Catalytic and Non-Catalytic Approaches to Saturated Nitrogen Heterocycles

The construction of saturated nitrogen heterocycles like piperidine can be achieved through both catalytic and non-catalytic methods. Catalytic approaches often offer high efficiency and atom economy, while non-catalytic routes provide alternative pathways using classical organic reactions.

Catalytic hydrogenation is a primary method for synthesizing piperidines from readily available pyridines. This transformation typically requires a catalyst and a hydrogen source. For instance, a transfer hydrogenation protocol using borane-ammonia (H3N-BH3) and a RuCl3·xH2O precatalyst has been shown to effectively reduce pyridines to piperidines. organic-chemistry.org Similarly, rhodium catalysts have been employed in cascade reactions that combine multiple reductions and a cyclization step to form saturated N-heterocycles in a one-pot process. nih.govnih.gov Another efficient method involves using ammonium (B1175870) formate (B1220265) and palladium on carbon for the reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

Non-catalytic approaches often rely on cyclization reactions. A straightforward, one-pot synthesis involves the chlorination of amino alcohols with thionyl chloride (SOCl2), which facilitates cyclization without the need for traditional protection-deprotection sequences. organic-chemistry.org Additionally, the cyclocondensation of primary amines with alkyl dihalides under microwave irradiation in an aqueous alkaline medium provides a rapid and efficient route to cyclic amines. organic-chemistry.org Ring-closing reactions, where a molecule containing both a nucleophilic amine and an electrophilic center is induced to cyclize, are also a fundamental non-catalytic strategy. youtube.com

Table 1: Comparison of Catalytic and Non-Catalytic Piperidine Synthesis

Method Type Key Reagents/Catalysts Starting Materials Key Features
Catalytic RuCl₃·xH₂O, H₃N-BH₃ organic-chemistry.org Pyridines Transfer hydrogenation, good yields.
Rhodium Catalyst nih.govnih.gov Aromatic N-heterocycles One-pot cascade, multiple reductions.
Pd/C, Ammonium Formate organic-chemistry.org Pyridine N-oxides Mild conditions, high yields.
Non-Catalytic SOCl₂ organic-chemistry.org Amino alcohols One-pot, avoids protection groups.
Microwave, NaOH/H₂O organic-chemistry.org Alkyl dihalides, Primary amines Rapid, efficient cyclocondensation.

Enantioselective and Diastereoselective Piperidine Synthesis

Controlling the stereochemistry of the piperidine ring is critical for developing pharmacologically active compounds. Enantioselective and diastereoselective syntheses allow for the preparation of specific stereoisomers.

A notable enantioselective method involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative, which produces 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgacs.orgnih.gov Subsequent reduction yields enantioenriched 3-piperidines. organic-chemistry.orgacs.orgnih.gov Another strategy is the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which provides access to chiral 3-boryl-tetrahydropyridines. acs.org These intermediates are versatile building blocks for chiral piperidines, as demonstrated by the synthesis of the antidepressant drug (-)-paroxetine. acs.org

Diastereoselective methods often rely on controlling the approach of a reactant to a chiral center or a ring system. For example, a modular approach to N-(hetero)aryl piperidines uses a reductive amination/aza-Michael addition sequence where the diastereoselectivity is highly dependent on the solvent system. thieme-connect.com The synthesis of 2,4-disubstituted piperidines can be controlled to yield either diastereomer simply by changing the order of the reaction sequence. acs.org Furthermore, the synthesis of 2,3,6-trisubstituted piperidines has been achieved with high diastereoselectivity through thermodynamic epimerization of intermediates and precedented iminium ion reductions, with stereochemistry confirmed by X-ray crystallography. acs.org Radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates also provides a route to 2,4-disubstituted piperidines, with diastereoselectivity influenced by the choice of radical mediator. organic-chemistry.org

Reductive Amination and Cyclization Methodologies

Reductive amination is a powerful and widely used C-N bond-forming reaction in the synthesis of amines, including the piperidine scaffold. researchgate.net This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced. pearson.com Intramolecular reductive amination is particularly useful for constructing cyclic amines. For instance, an iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) can produce piperidines. nih.gov

Various cyclization strategies have been developed to construct the piperidine ring. An electroreductive cyclization using an imine and a terminal dihaloalkane in a flow microreactor offers a green and efficient method for synthesizing piperidine derivatives. nih.gov Radical cyclization provides another avenue; for example, a 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters yields 2,4,5-trisubstituted piperidines. acs.org Cascade reactions, which involve a series of intramolecular transformations, are highly efficient. A one-pot cyclization/reduction cascade of halogenated amides, activated by trifluoromethanesulfonic anhydride (B1165640) and reduced with sodium tetrahydroborate, has been used to synthesize piperidines. nih.gov

Table 2: Key Cyclization Strategies for Piperidine Synthesis

Cyclization Method Key Features Example Precursors
Intramolecular Reductive Amination Forms C-N bond and ring simultaneously. researchgate.netnih.gov ω-amino aldehydes/ketones.
Electroreductive Cyclization Green, efficient, uses flow microreactor. nih.gov Imines and dihaloalkanes.
Radical Cyclization Forms stereocenters with control. acs.org Unsaturated bromo-amines.
Cascade Cyclization/Reduction One-pot synthesis, high efficiency. nih.gov Halogenated amides.

Pyridazine (B1198779) Ring Formation and Subsequent Functionalization

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key component of many biologically active compounds. nih.govacs.org Its synthesis and functionalization are crucial for accessing molecules like 1-(Pyridazin-3-yl)piperidin-4-amine.

Diverse Synthetic Routes to Pyridazine Derivatives

A variety of synthetic routes have been established for constructing the pyridazine core. A common and powerful method is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and an alkene or alkyne, which proceeds with subsequent nitrogen extrusion to form the pyridazine ring. organic-chemistry.orgrsc.orgelsevierpure.comrsc.org For example, a Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can produce functionalized pyridazines with high regiocontrol. organic-chemistry.org Similarly, the reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective, metal-free route to 6-aryl-pyridazin-3-amines. acs.orgorganic-chemistry.org

Condensation reactions are also central to pyridazine synthesis. The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and effective method. An unexpected C-C bond cleavage allows for the synthesis of 3,6-diarylpyridazines from 1,3-dicarbonyl compounds and methyl ketones. organic-chemistry.org Another approach involves the copper(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which can yield 1,6-dihydropyridazines that are readily oxidized to pyridazines. organic-chemistry.org A Diaza-Wittig reaction has been employed as a key step in a strategy to produce pyridazine derivatives bearing ester or ketone groups from 1,3-diketones. kuleuven.beacs.org

Regioselective Introduction of Substituents onto the Pyridazine Core

The ability to introduce substituents at specific positions on the pyridazine ring is essential for creating analogs and for the final coupling step to form the target molecule. Regioselectivity can be directed by the synthetic method used or by the inherent reactivity of the pyridazine ring.

In the IEDDA approach, the regioselectivity of the cycloaddition determines the substitution pattern of the resulting pyridazine. The reaction of tetrazines with alkynyl sulfides has been shown to produce trisubstituted pyridazines with high regioselectivity. rsc.orgelsevierpure.com Similarly, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines is highly regioselective, affording 6-aryl-4-amino-pyridazines. acs.org

For pre-formed pyridazine rings, regioselective functionalization can be achieved through directed metalation. The use of mono- or bidentate boron Lewis acids can trigger a regioselective magnesiation or zincation of pyridazine at either the C3 or C4 position, depending on the Lewis acid used. nih.gov This allows for the subsequent introduction of various electrophiles at a specific position. Furthermore, existing functional groups on the pyridazine ring can be transformed to introduce new substituents. For example, 3-aminopyridazines can be diazotized and subsequently transformed into 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole derivatives through a "ring switching" reaction. semanticscholar.org

Table 3: Methods for Pyridazine Synthesis

Synthetic Method Key Reagents Product Type
Inverse-Electron-Demand Diels-Alder Tetrazines, Alkynes/Alkenes organic-chemistry.orgrsc.org Substituted Pyridazines
Aza-Diels-Alder Reaction 1,2,3-Triazines, 1-Propynylamines acs.orgorganic-chemistry.org 6-Aryl-pyridazin-3-amines
Condensation 1,3-Dicarbonyls, Hydrazine Disubstituted Pyridazines
Cyclization of Hydrazones β,γ-Unsaturated Hydrazones, Cu(II) organic-chemistry.org 1,6-Dihydropyridazines/Pyridazines
Diaza-Wittig Reaction α-diazo-1,3-diketones, Phosphines kuleuven.beacs.org Pyridazines with ester/ketone groups

Convergent Synthesis of this compound

The assembly of the this compound core typically follows a convergent synthetic route, where the pyridazine and piperidine moieties are synthesized or functionalized separately before being coupled.

Chemical Coupling Strategies for Assembling Pyridazine and Piperidine Moieties

The principal method for connecting the pyridazine and piperidine rings is through nucleophilic aromatic substitution (SNAr). This reaction generally involves a halo-pyridazine, most commonly 3-chloropyridazine (B74176), and a piperidine derivative. For the synthesis of the target compound, 3-chloropyridazine is reacted with 4-aminopiperidine (B84694). The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

An alternative and often more efficient method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between a pyridazine halide (or triflate) and the piperidine nitrogen under milder conditions and often with higher yields compared to traditional SNAr reactions.

Amination Approaches for Selective Installation of the Piperidine C-4 Amino Group

The introduction of the C-4 amino group on the piperidine ring is a critical step. A common strategy involves the reductive amination of a 1-(pyridazin-3-yl)piperidin-4-one (B6230225) precursor. This ketone intermediate can be reacted with an ammonia (B1221849) source, such as ammonium acetate, or with hydroxylamine (B1172632) followed by reduction of the resulting oxime. A variety of reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.

Another approach is to start with a pre-functionalized piperidine, such as tert-butyl (piperidin-4-yl)carbamate. This protected amine can be coupled with the pyridazine moiety as described in section 2.3.1. Subsequent deprotection of the carbamate, typically under acidic conditions, yields the desired primary amine. This method offers good control over the selective installation of the amino group.

Derivatization and Scaffold Functionalization for Structure-Activity Relationship (SAR) Exploration

To explore the structure-activity relationships and optimize the biological activity of this compound, systematic modifications of both the pyridazine and piperidine moieties are undertaken.

Systematic Modification of the Pyridazine Moiety (e.g., substituted phenyl pyridazine derivatives)

The pyridazine ring is a key area for modification to modulate the electronic and steric properties of the molecule. A common strategy involves the introduction of substituents, particularly at the 6-position of the pyridazine ring. nih.gov For instance, the synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidin-3-yl)-amine derivatives has been reported as potential inhibitors of the JmjC domain-containing protein 6 (JMJD6). nih.gov In this work, various substituted phenyl groups were introduced to explore their impact on anticancer activity. nih.gov

The synthesis of these analogs often begins with the construction of a substituted pyridazine core. This can be achieved through condensation reactions of dicarbonyl compounds with hydrazine, followed by further functionalization. For example, a substituted benzoylpropionic acid can be cyclized with hydrazine to form a dihydropyridazinone, which can then be halogenated and subsequently coupled to the desired piperidine amine. researchgate.net

The following table summarizes examples of substituted pyridazine derivatives and their reported activities.

Compound IDPyridazine Substituent (at C6)Biological Target/ActivityReference
A29 Substituted PhenylJMJD6 inhibitor, anti-proliferative against breast cancer cells nih.gov

Functionalization of the Piperidine Ring and the Primary Amine Group

The piperidine ring and its C-4 primary amine offer multiple points for derivatization to probe their role in ligand-receptor interactions. nih.gov The primary amine can be readily acylated, alkylated, or converted into other functional groups such as ureas, sulfonamides, and amides to investigate the effect of these changes on biological activity.

Furthermore, modifications can be made to the piperidine ring itself. researchgate.net The introduction of substituents at other positions on the piperidine ring can influence the conformation and binding affinity of the molecule. nih.govresearchgate.net For example, the synthesis of piperidine derivatives with substituents at the 2, 3, or 4 positions has been explored to understand their structure-activity relationships for various biological targets. nih.gov The piperidine ring is a crucial structural element for the activity of many compounds at targets like the histamine (B1213489) H3 and sigma-1 receptors. nih.gov

The table below provides examples of functionalization at the piperidine moiety.

Modification TypeReagents/ConditionsResulting Functional Group
Acylation of Primary Amine Acyl chloride, baseAmide
Reductive Amination of Primary Amine Aldehyde/Ketone, reducing agentSecondary/Tertiary Amine
Sulfonylation of Primary Amine Sulfonyl chloride, baseSulfonamide
Urea Formation IsocyanateUrea

These derivatization strategies are essential for developing a comprehensive understanding of the SAR of this compound analogs and for the rational design of new, more potent, and selective compounds.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic and Crystallographic Characterization Techniques

A combination of high-resolution spectroscopic and crystallographic methods is essential for the unambiguous structural assignment and conformational analysis of complex organic molecules like 1-(Pyridazin-3-yl)piperidin-4-amine.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the connectivity and stereochemistry of organic molecules. While specific ¹H and ¹³C NMR data for this compound are not readily found in peer-reviewed literature, the expected spectral features can be inferred from related structures. For instance, the analysis of ¹H and ¹³C NMR spectra of various N-substituted piperidines and pyridazine (B1198779) derivatives allows for the assignment of protons and carbons within the molecule. ias.ac.inrsc.orgchemicalbook.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for definitively assigning the proton and carbon signals of the piperidine (B6355638) and pyridazine rings. The chemical shifts and coupling constants of the piperidine protons would provide critical information about the chair conformation of the ring and the axial or equatorial orientation of the amino group. For example, in related 2-aryl-4-piperidones, large coupling constants (ca. 12 and 3 Hz) are indicative of an axial disposition of a C-2 methine proton, which in turn suggests an equatorial orientation for the aryl group. uni.lu

Illustrative ¹H NMR Data for a Generic N-Arylpiperidine Moiety

ProtonTypical Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Piperidine H-2, H-6 (axial)2.8 - 3.2m-
Piperidine H-2, H-6 (equatorial)3.5 - 4.0m-
Piperidine H-3, H-5 (axial)1.5 - 1.9m-
Piperidine H-3, H-5 (equatorial)1.9 - 2.3m-
Piperidine H-4 (axial/equatorial)2.5 - 3.0m-
Pyridazine Protons7.0 - 9.0m-

Note: This table presents generalized data and actual values for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₉H₁₄N₄), HRMS would provide an exact mass measurement, confirming its elemental composition. nih.govrsc.org

In addition to molecular formula validation, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns, offering further structural insights. The fragmentation of the pyridazine and piperidine rings would produce specific daughter ions, helping to confirm the connectivity of the molecule. While specific HRMS data for the target compound is not published, predicted data can be calculated.

Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺179.1291
[M+Na]⁺201.1110

Data sourced from computational predictions. nih.gov

Single-crystal X-ray crystallography provides the most definitive evidence of the solid-state conformation and intermolecular interactions of a molecule. Although a crystal structure for this compound has not been reported, analysis of related structures reveals key conformational features. For instance, X-ray analysis of N-substituted piperidine derivatives often confirms the adoption of a chair conformation by the piperidine ring. uni.lu

In the case of this compound, X-ray crystallography would be expected to show the piperidine ring in a chair conformation. The orientation of the pyridazinyl group at the N-1 position and the amino group at the C-4 position (whether axial or equatorial) would be unambiguously determined. Furthermore, the analysis would reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the pyridazine ring, which are crucial for understanding its crystal packing and physical properties. For example, the crystal structure of a tetrasubstituted piperidine was found to adopt a boat conformation to minimize unfavorable interactions.

Stereochemical Considerations within Piperidine Scaffolds

The stereochemistry of the piperidine ring is a critical determinant of a molecule's biological activity. The presence of substituents can lead to the existence of diastereomers and enantiomers, each potentially having distinct properties.

The synthesis of piperidine derivatives often yields a mixture of stereoisomers. Stereoselective synthetic methods are therefore crucial for obtaining specific diastereomers or enantiomers. acs.orgacs.orgwhiterose.ac.uknih.gov For this compound, the 4-amino group can exist in either an axial or equatorial position, leading to the possibility of cis and trans diastereomers relative to other potential substituents on the ring.

The synthesis of enantiomerically pure piperidines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. acs.org For instance, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base. The analysis of these stereoisomers typically involves chiral chromatography or NMR spectroscopy using chiral shift reagents.

The conformational preference of the piperidine ring is significantly influenced by the nature and position of its substituents. The N-substituent, in this case, the pyridazinyl group, plays a crucial role in determining the conformational equilibrium of the piperidine ring. acs.orgrsc.org The lone pair on the piperidine nitrogen can conjugate with the π-system of the pyridazine ring, which can increase the sp² character of the nitrogen and influence the planarity around the N-C bond. acs.orgrsc.org

This electronic effect, coupled with steric interactions, dictates the preference for axial or equatorial positioning of other substituents. For N-arylpiperidines, there is often a modest preference for a 2-substituent to be in the axial position. acs.org The flexibility of the piperidine ring can also be affected, with certain substitution patterns leading to a greater propensity for ring inversion or the adoption of non-chair conformations like twist-boat forms. ias.ac.in Computational studies are often employed to model these conformational preferences and estimate the energy differences between various conformers. acs.orgrsc.org

Molecular Topology and Three-Dimensional Shape Diversity Analysis

Quantification of Molecular Shape Descriptors for Heterocyclic Systems

Computational analysis of 1-(Pyridazin-3-yl)piperidin-3-amine provides several calculated properties that offer insight into its molecular shape and size. nih.gov These descriptors are crucial for understanding the molecule's potential for interaction with biological macromolecules.

Table 1: Computed Molecular Properties for 1-(Pyridazin-3-yl)piperidin-3-amine

Property Value Source
Molecular Weight 178.23 g/mol PubChem
XLogP3 -0.1 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 178.121846464 u PubChem
Topological Polar Surface Area 55 Ų PubChem
Heavy Atom Count 13 PubChem

This is an interactive data table. The data pertains to the constitutional isomer 1-(Pyridazin-3-yl)piperidin-3-amine.

The XLogP3 value suggests a high degree of hydrophilicity. The presence of both hydrogen bond donors and acceptors, along with a significant topological polar surface area, indicates the potential for strong intermolecular interactions, a key feature in drug-receptor binding. The single rotatable bond between the pyridazine and piperidine rings is the primary source of conformational flexibility.

Conformational Preferences and Dynamic Behavior of the Pyridazine-Piperidine Linkage

The conformational behavior of this compound is largely dictated by the puckering of the piperidine ring and the rotation around the C-N bond connecting it to the pyridazine ring.

The piperidine ring, similar to cyclohexane, is expected to predominantly adopt a chair conformation to minimize torsional and steric strain. This is a well-established principle in conformational analysis. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For the 4-amino group, there will be an equilibrium between the axial and equatorial conformers. Generally, bulky substituents prefer the more sterically favored equatorial position.

Valuable insights can be drawn from the X-ray crystal structure of the related compound, 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. nih.govnih.gov In this structure, the piperidine ring adopts a chair conformation, and the substituent at the 1-position is equatorial. nih.govnih.gov The dihedral angle between the pyridazine and pyrazole (B372694) rings is found to be 10.36(2)°. nih.govnih.gov While this is not the direct torsional angle of the pyridazine-piperidine linkage, it provides an indication of the tendency for a near-planar arrangement of the connected rings, likely influenced by electronic effects and crystal packing forces.

Quantum chemical calculations on piperidine-derived radicals have shown that both explicit solvation and protonation can significantly influence the mechanisms of intramolecular hydrogen migration, highlighting the sensitivity of the piperidine ring's chemical behavior to its environment. nih.gov For this compound, the basicity of the nitrogen atoms in both rings and the amino group means that its conformation will be pH-dependent.

Molecular Interactions and Biological Target Engagement Mechanisms

Investigation of Ligand-Receptor/Enzyme Recognition Principles

The interaction between a ligand and its biological target is a highly specific process governed by a variety of non-covalent forces. For 1-(Pyridazin-3-yl)piperidin-4-amine and its derivatives, the pyridazine (B1198779) and piperidine (B6355638) components play distinct and crucial roles in establishing these connections within the binding pockets of enzymes.

Characterization of Hydrogen Bonding Networks in Molecular Binding

Hydrogen bonds are pivotal in the specific recognition and binding of ligands to their protein targets. The pyridazine ring of the this compound scaffold, with its two adjacent nitrogen atoms, has a robust capacity for forming dual hydrogen bonds. This characteristic is of significant importance in drug-target interactions, contributing to the molecule's ability to anchor itself within a binding site. The amine group on the piperidine ring also serves as a hydrogen bond donor, further stabilizing the ligand-protein complex.

Analysis of Hydrophobic and Hydrophilic Interactions within Binding Pockets

The active site of target enzymes, such as JMJD6, features a substrate-binding groove. This groove contains a unique stack of aromatic residues, including Tyr131, Phe133, and Tyr174, which are located near the catalytic center. nih.gov The pyridazine ring of an inhibitor can engage in favorable hydrophobic and electrostatic interactions with these aromatic residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The piperidine ring and its substituents can also contribute to hydrophobic interactions, fitting into specific pockets within the enzyme's active site.

Enzyme Inhibition Studies and Molecular Mechanisms

Derivatives of the this compound scaffold have been identified as potent inhibitors of the JmjC domain-containing family of proteins, with a particular focus on Jumonji domain-containing protein 6 (JMJD6).

Inhibition of JmjC Domain-Containing Family Proteins (e.g., JMJD6)

JMJD6 is a 2-oxoglutarate (2OG)-dependent oxygenase that has been implicated as a potential therapeutic target in various cancers. researchgate.netnih.gov The development of inhibitors for JMJD6 is an active area of research, and compounds based on the 1-(pyridazin-3-yl)piperidine scaffold have shown promise.

A class of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives has been synthesized and evaluated as potential JMJD6 inhibitors. nih.gov These efforts have led to the identification of potent inhibitors with significant anti-cancer properties.

Molecular Basis of Enzyme Binding Affinity and Selectivity

The binding affinity and selectivity of these inhibitors are closely linked to their chemical structure. For instance, the anti-cancer compound A29, a derivative of the core scaffold, has demonstrated excellent binding to JMJD6 with a dissociation constant (KD) of 0.75 ± 0.08 μM. nih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to the core scaffold can significantly impact inhibitory activity. Through virtual screening and subsequent optimization, a potent and selective JMJD6 inhibitor, compound 7p, was developed with an IC50 value of 0.681 μM. nih.gov This compound exhibited over 100-fold selectivity for JMJD6 compared to other members of the JmjC domain-containing protein family, highlighting the potential for developing highly specific therapeutic agents. nih.gov

Impact on Cellular Signaling Pathways (e.g., p53 upregulation)

The inhibition of JMJD6 by these pyridazine-based compounds has been shown to have a direct impact on crucial cellular signaling pathways. Specifically, the inhibition of JMJD6 by compound A29 leads to an upregulation of the mRNA and protein levels of the tumor suppressor p53. nih.gov

This upregulation of p53, in turn, activates its downstream effectors, p21 and PUMA. nih.gov The activation of this pathway can induce cell cycle arrest and apoptosis in cancer cells, contributing to the anti-proliferative activity of these compounds. nih.gov These findings underscore the therapeutic potential of targeting JMJD6 with inhibitors based on the this compound scaffold.

Fatty Acid-Binding Protein (FABP) Inhibition Mechanisms

Fatty Acid-Binding Proteins (FABPs) are crucial carriers for fatty acids, and their inhibition is a therapeutic strategy for various diseases, including cancer and metabolic disorders. nih.gov The inhibition of FABP4, in particular, has been shown to weaken the migration and invasion of cancer cells. nih.gov The mechanism of inhibition often involves the displacement of a fluorescent probe from the FABP binding pocket by a ligand, leading to a decrease in fluorescence intensity. nih.gov

While research has identified various scaffolds for FABP4 inhibition, such as 4-amino and 4-ureido pyridazin-3(2H)-one, specific inhibitory activity of this compound on FABPs is not extensively documented in the reviewed literature. nih.gov However, the pyridazine moiety is a key feature in some FABP inhibitors. The development of FABP inhibitors like BMS309403 highlights the therapeutic potential of targeting these proteins to reduce lipotoxicity and kidney fibrosis by modulating lipid metabolism. nih.gov

Receptor Binding and Modulatory Activities

The interaction of this compound with receptors, particularly G-Protein Coupled Receptors (GPCRs), is a significant area of study. The piperidine moiety is a recognized structural feature for activity at various receptors, including histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Methodologies for Studying G-Protein Coupled Receptor (GPCR) Interactions

The study of ligand interactions with GPCRs employs a variety of methodologies to elucidate binding affinities and functional effects. Common techniques include:

Competitive Radioligand Binding Assays: These assays are fundamental in determining the binding affinity (Ki values) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor. mdpi.com

Homogeneous Time Resolved Fluorescence (HTRF) Assays: This method is used to investigate competitive binding by measuring the decrease in a fluorescence signal when a test compound displaces a fluorescently labeled ligand. nih.gov

Functional Assays: Techniques like the GTPγS binding assay assess the functional activity of a compound by measuring G-protein activation upon receptor binding. nih.gov Another functional assay measures changes in intracellular signaling molecules, such as cyclic AMP (cAMP), to determine ligand efficacy. mdpi.com

In Silico Pharmacophore Modeling: Both ligand-based and structure-based computational models are generated to screen databases for novel ligands and to understand structure-activity relationships. nih.gov

These methodologies are crucial for characterizing the pharmacological profile of compounds like this compound at various GPCRs. The histamine H3 receptor, a GPCR, is a notable target for compounds containing a piperidine scaffold and is implicated in various central nervous system disorders. nih.gov Furthermore, interactions of ligands with purinergic GPCRs often involve specific structural motifs, such as π-π stacking interactions with aromatic residues. nih.gov

Radioligand Binding Assays and Receptor Occupancy Measurement Techniques

Radioligand binding assays are a cornerstone for characterizing the affinity of ligands for their receptors. For dopamine (B1211576) D2 and D3 receptors, these assays often utilize radiolabeled antagonists like [³H]spiperone to determine the binding affinity (Ki) of novel compounds. researchgate.net The choice of radioligand is critical, as some, while effective, may bind to multiple receptor subtypes, necessitating careful experimental design and data interpretation. researchgate.net

Positron Emission Tomography (PET) studies represent a powerful in vivo technique for measuring receptor occupancy. By using radiolabeled tracers, such as [¹¹C]raclopride for dopamine D2 receptors, PET allows for the quantification of how much of a target receptor is occupied by a drug at therapeutic doses. nih.gov This is crucial for establishing dose-response relationships and optimizing therapeutic efficacy while minimizing side effects. nih.gov

For instance, PET studies with long-acting injectable risperidone (B510) have determined the D2 receptor occupancy at different doses, correlating these with clinical response and the risk of extrapyramidal symptoms. nih.gov Similarly, PET studies of the novel antipsychotic LB-102 demonstrated prolonged dopamine receptor occupancy, informing the selection of doses for clinical trials. nih.gov These techniques are invaluable for understanding the in vivo pharmacology of D2 antagonists and related compounds.

Compound/MethodTarget Receptor(s)Key FindingsReference
4-amino and 4-ureido pyridazin-3(2H)-oneFABP4Identified as a novel scaffold for FABP4 inhibition. nih.gov
BMS309403FABP4Reduces lipotoxicity and kidney fibrosis. nih.gov
Competitive Radioligand Binding AssaysD2 and D3 Dopamine ReceptorsDetermines Ki values of ligands. mdpi.com
HTRF AssaysD2 ReceptorInvestigates competitive binding via fluorescence. nih.gov
GTPγS Binding AssayD2 and D3 Dopamine ReceptorsAssesses functional agonist activity. nih.gov
[³H]spiperoneD2 and D3 Dopamine ReceptorsRadioligand used in binding assays to determine Ki. researchgate.net
[¹¹C]raclopride PETD2 Dopamine ReceptorsMeasures in vivo receptor occupancy of antipsychotics. nih.gov
LB-102 PET StudyDopamine ReceptorsDemonstrated prolonged receptor occupancy to inform clinical dosing. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding a compound's reactivity and interactions.

The nitrogen atoms of the pyridazine (B1198779) ring are expected to possess significant negative partial charges, making them potential sites for electrophilic attack and hydrogen bond acceptance. Conversely, the carbon atoms of the pyridazine ring would exhibit a lower electron density compared to a benzene (B151609) ring. The piperidine (B6355638) ring, a saturated heterocycle, generally acts as an electron-donating group. However, the presence of the amino group at the 4-position and its connection to the pyridazine ring at the 1-position significantly modulates its electronic properties. The lone pair of electrons on the piperidine nitrogen is delocalized to some extent into the pyridazine ring, affecting its reactivity. The amino group on the piperidine ring introduces a primary nucleophilic site.

Illustrative Data from Quantum Chemical Calculations:

Atom/Group Calculated Partial Charge (e) Reactivity Implication
Pyridazine N1 -0.45 Potential H-bond acceptor
Pyridazine N2 -0.48 Potential H-bond acceptor
Piperidine N (ring) -0.25 Reduced basicity due to delocalization
Piperidine C4-NH2 (N) -0.85 Primary nucleophilic and H-bond donor site

This table presents hypothetical but representative data from DFT calculations to illustrate the expected electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For pyridazine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient pyridazine ring. researchgate.net The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net

Theoretical calculations can be invaluable in predicting the course of chemical reactions. For the synthesis of 1-(Pyridazin-3-yl)piperidin-4-amine, a common route would involve the nucleophilic aromatic substitution (SNAr) of a 3-halopyridazine with 4-aminopiperidine (B84694). Computational modeling can be used to study the reaction mechanism, including the structure of the transition state and the activation energy.

The regioselectivity of such reactions can also be predicted. For instance, if a substituted pyridazine is used, quantum chemical calculations can help determine which position is more susceptible to nucleophilic attack by analyzing the distribution of the LUMO and the calculated partial charges on the ring carbons. Mechanistic studies using DFT can also shed light on more complex transformations, such as those involving reactive intermediates. acs.org

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. hillsdale.edu This is particularly important for flexible molecules like this compound.

In solution, this compound is not a rigid structure. The piperidine ring can adopt various conformations, with the chair form being the most stable. acs.org The amino group can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance. MD simulations can track the transitions between these conformational states and determine their relative populations.

The simulation can also model the interactions of the compound with solvent molecules, providing insights into its solvation and solubility. In a simulated biological environment, such as a lipid bilayer or an aqueous protein solution, MD simulations can reveal how the molecule partitions between different phases and how its conformation adapts to its surroundings. Such simulations have been employed to study the behavior of other pyridazine derivatives in physiological conditions. nih.gov

Ligand-Protein Docking and Molecular Modeling for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies can be used to screen potential protein targets and to hypothesize its binding mode.

The compound possesses several features that can participate in ligand-protein interactions. The amino group on the piperidine ring and the nitrogen atoms of the pyridazine ring can act as hydrogen bond donors and acceptors, respectively. nih.gov The aromatic pyridazine ring can engage in π-π stacking or π-cation interactions with aromatic residues in the binding site. nih.gov

Illustrative Docking Interaction Summary:

Interaction Type Potential Interacting Residues (Example) Moiety Involved
Hydrogen Bond (Donor) Asp, Glu, Ser Piperidine-NH2
Hydrogen Bond (Acceptor) Arg, Asn, Gln Pyridazine Nitrogens
π-π Stacking Phe, Tyr, Trp Pyridazine Ring
Hydrophobic Interactions Leu, Val, Ile Piperidine Ring

This table provides a hypothetical summary of potential interactions that could be identified through molecular docking studies.

Docking simulations can generate a series of possible binding poses, which are then scored based on their predicted binding affinity. These predictions can guide the design of new analogs with improved binding properties. For instance, if a docking study suggests that a particular region of the binding site is unoccupied, a new derivative could be designed with a substituent that extends into that region to form additional favorable interactions. The stability of these predicted binding poses can be further validated using MD simulations. tandfonline.com

Prediction of Binding Poses and Identification of Key Interaction Residues

Molecular docking and other computational techniques are used to predict how a ligand, such as a derivative of the pyridazine-piperidine scaffold, fits into the binding site of a protein target. These simulations identify the most likely binding poses and the crucial amino acid residues involved in the interaction.

For instance, in studies on related pyridazinone scaffolds targeting the Fatty Acid-Binding Protein 4 (FABP4), docking experiments successfully predicted binding modes. nih.govresearchgate.net These computational models showed that potent compounds could engage with key residues like R126, Y128, and R106 within the FABP4 binding pocket. nih.gov The interaction with R126 was identified as a particularly strong hydrogen bond, crucial for the compound's inhibitory activity. nih.gov Similarly, for a different compound, 4-acrylamido-N-(pyridazin-3-yl)benzamide, designed as a COVID-19 Mpro protein inhibitor, density functional-based tight-binding (DFTB) studies and non-covalent interaction (NCI) calculations were employed. nih.gov These analyses revealed that the stability of the compound in the active site was due to interactions with residues Q190 and Q193, with the pyridazine nitrogen forming a conventional hydrogen bond with Q193. nih.gov

These examples highlight how computational chemistry can pinpoint specific molecular interactions that are essential for a compound's biological activity, even before it is tested in a lab.

Table 1: Examples of Predicted Key Interaction Residues for Related Scaffolds

Target Protein Scaffold/Compound Key Interaction Residues Type of Interaction
FABP4 4-amino-pyridazin-3(2H)-one derivatives R126, Y128, R106 Hydrogen Bonding, Pi-Pi Stacking
SARS-CoV-2 Mpro 4-acrylamido-N-(pyridazin-3-yl)benzamide Q190, Q193, H41 Hydrogen Bonding, Pi-Pi Stacking

Rational Design of Derivatives for Optimized Target Engagement (e.g., computer-aided drug design)

Computer-Aided Drug Design (CADD) is a powerful strategy for the rational design and optimization of bioactive molecules. researchgate.netnih.gov It utilizes computational models to guide the modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

The development of inhibitors based on related scaffolds, such as the 4-amino and 4-ureido pyridazinone core for FABP4, demonstrates this principle effectively. core.ac.ukmdpi.com Researchers employed a two-step, computationally-assisted molecular design process, starting with a scaffold-hopping approach from a known ligand. researchgate.netcore.ac.ukmdpi.com This led to the identification of the pyridazinone scaffold as a promising starting point. core.ac.ukmdpi.com Subsequent computational "ligand growing" experiments were used to explore various substitutions on this core, leading to the synthesis and testing of molecules with improved inhibitory activity. mdpi.com This optimization effort resulted in the identification of a derivative, compound 14e, with significantly enhanced potency (IC50 = 1.57 μM). researchgate.netcore.ac.uknih.gov This success underscores the efficiency of CADD in refining molecular structures for better target engagement. researchgate.net

In Silico Property Prediction for Scaffold Optimization

Beyond predicting binding, computational tools are crucial for evaluating the "drug-likeness" of a chemical scaffold. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify potential liabilities early in the drug discovery process, saving time and resources.

Computational Assessment of Scaffold Suitability for Drug-Like Compound Development

For new chemical series, it is vital to assess whether the core structure, or scaffold, is a suitable foundation for developing drugs. Advanced modeling and in silico ADMET calculations are performed to evaluate these properties. researchgate.netnih.gov For example, in the optimization of pyridazin-3-one derivatives as potential vasorelaxants, computer-based ADMET studies were conducted. nih.govrsc.org These studies predicted promising physicochemical properties and drug-like behavior, including good oral bioavailability, optimal aqueous solubility, excellent intestinal absorption, and a low likelihood of inhibiting cytochrome P450 enzymes. nih.govrsc.org Similarly, the most potent compound (14e) from the FABP4 inhibitor series underwent in silico ADMET analysis, which suggested it was a promising candidate for further in vivo studies. researchgate.netcore.ac.uknih.gov

Table 2: Typical In Silico Parameters for Assessing Drug-Like Properties

Property Class Specific Parameter Desired Outcome for Drug Candidate
Absorption Intestinal Absorption High
Oral Bioavailability Good
Distribution Blood-Brain Barrier (BBB) Penetration Target-dependent (Yes/No)
Plasma Protein Binding Moderate
Metabolism Cytochrome P450 (CYP) Inhibition Low / None
Excretion Aqueous Solubility Optimal
Toxicity hERG Inhibition Low / None
Mutagenicity (Ames test) Negative

These computational assessments are critical for optimizing a scaffold, ensuring that the resulting derivatives not only bind effectively to their target but also possess the necessary pharmacokinetic profile to be developed into a safe and effective drug. researchgate.net

Future Research Directions and Emerging Academic Applications

Development of Novel and Sustainable Synthetic Routes for Pyridazine-Piperidine Scaffolds

The efficient construction of the pyridazine-piperidine core is fundamental to the exploration of its chemical space. While classical methods exist, the future of synthesizing these scaffolds lies in developing more modular, efficient, and sustainable routes. Current research is moving away from lengthy, multi-step processes that often require costly and toxic reagents.

A promising direction is the adoption of modular approaches that allow for the rapid assembly and diversification of the piperidine (B6355638) structure. For instance, a novel two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel electrocatalysis for radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines. news-medical.net This method reduces lengthy 7-17 step sequences to just 2-5 steps, offering a more cost-effective and efficient pathway by avoiding the need for protecting groups and expensive precious metal catalysts like palladium. news-medical.net

Furthermore, advancements in the synthesis of the pyridazine (B1198779) component itself are crucial. Metal-free approaches, such as the inverse electron demand Diels-Alder reaction between 1,2,4,5-tetrazines and alkynes, are being explored to create multisubstituted pyridazines with predictable regioselectivity. researchgate.net The integration of such modern synthetic strategies—including one-pot cyclization/reduction cascades, radical-mediated cyclizations, and innovative catalytic hydrogenations—will be instrumental in generating diverse libraries of 1-(Pyridazin-3-yl)piperidin-4-amine analogs for biological screening. mdpi.com The focus will be on methods that are not only efficient but also align with the principles of green chemistry, reducing waste and reliance on hazardous materials. mdpi.commdpi.com

Exploration of Underexplored Biological Targets and Pathways for this compound Derivatives

Derivatives of the pyridazine-piperidine scaffold have shown promise in oncology and neuropharmacology, primarily through the inhibition of specific kinases and interaction with neurotransmitter receptors. For example, related structures have been optimized as potent, ATP-competitive inhibitors of Protein Kinase B (Akt), a critical node in cell growth and survival pathways often deregulated in cancer. nih.gov

However, the full biological potential of this scaffold remains largely untapped. Future research should systematically explore its activity against a broader range of biological targets. The inherent properties of the pyridazine ring, which can act as a bioisosteric replacement for a phenyl ring while offering improved polarity and reduced metabolic liabilities, make it an attractive moiety for targeting diverse protein families. nih.gov

Emerging areas of interest include:

Inflammasome Modulation: Scaffolds incorporating a 1-(piperidin-4-yl) moiety have been identified as novel inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. mdpi.com Derivatives of this compound could be designed to probe and modulate this pathway.

Kinase Selectivity: While activity against kinases like Akt is known, a comprehensive profiling against the human kinome could reveal novel, highly selective inhibitors for less-explored kinases involved in cancer and other diseases. nih.gov

Epigenetic Targets: The pyridazine ring's capacity for hydrogen bonding and π-π stacking interactions makes it a suitable candidate for targeting epigenetic proteins, such as bromodomains, which are crucial regulators of gene expression. nih.gov

Systematic screening of diverse compound libraries against these and other target classes will be essential to uncover new therapeutic applications.

Integration of Advanced Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

Key applications of AI/ML in this context include:

De Novo Design: Generative AI models can design novel pyridazine-piperidine derivatives from scratch, exploring a vast chemical space to create molecules with optimized properties for specific biological targets. nih.gov

Virtual Screening: ML algorithms can be trained to screen large virtual libraries of compounds, prioritizing those with the highest probability of being active against a target of interest. nih.gov Graph Neural Networks (GNNs), for example, can effectively learn the structural features of molecules to predict drug-target interactions with greater accuracy than traditional methods. peerj.com

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a drug candidate is crucial for its success. AI/ML models can predict these properties early in the design phase, allowing chemists to focus on compounds with favorable pharmacological profiles. nih.govmdpi.com

By leveraging these advanced computational approaches, researchers can more efficiently navigate the complex structure-activity relationships of the pyridazine-piperidine scaffold to develop optimized lead compounds. mdpi.com

Dedicated Stereoselective Synthesis and Detailed Biological Evaluation of Chiral Analogs

The introduction of chirality into the piperidine ring can have profound effects on a molecule's biological activity, target selectivity, and pharmacokinetic profile. thieme-connect.com While often synthetically challenging, the development of stereoselective synthetic methods is a critical frontier for maximizing the therapeutic potential of the this compound scaffold. thieme-connect.comnih.gov

Future research will focus on:

Asymmetric Synthesis: Developing robust and scalable methods for the stereoselective synthesis of chiral piperidines and their precursors. This includes zirconium-mediated reductions of sulfinyl ketimines, which have shown high diastereoselectivity and tolerance for heterocyclic systems like pyridazine. nih.gov Other approaches involve the asymmetric hydrogenation of pyridine (B92270) rings using chiral catalysts. mdpi.com

Bioinspired Synthesis: Following bioinspired pathways can lead to highly stereoselective syntheses of complex chiral molecules from simpler precursors. elsevierpure.com

Biological Evaluation of Enantiomers: It is imperative to synthesize and evaluate individual enantiomers of chiral derivatives. Often, one enantiomer is significantly more potent or has a better safety profile than the other. For instance, in related scaffolds, the introduction of a single chiral center has been shown to dramatically increase target selectivity. thieme-connect.com A detailed biological comparison of chiral pairs is necessary to identify the optimal stereoisomer for therapeutic development. u-szeged.hu

These efforts will provide a deeper understanding of the three-dimensional structure-activity relationships required for potent and selective biological activity.

Application of the Pyridazine-Piperidine Motif in the Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The pyridazine-piperidine scaffold is well-suited for the development of such tools due to the tunability of its physicochemical properties and its ability to engage in specific molecular interactions. nih.gov The pyridazine moiety, with its dual hydrogen-bond accepting capacity, can be a key recognition element for engaging target proteins. nih.gov

Future applications in this area include:

Probes for Target Identification: Derivatives can be functionalized with reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels to identify and validate novel drug targets.

Bioorthogonal Chemistry: The scaffold could be modified to include a "handle" for bioorthogonal reactions, such as tetrazine ligation. researchgate.net This would allow for the visualization and tracking of the molecule in living cells and organisms, providing valuable insights into its distribution and mechanism of action.

Probes for In Vivo Imaging: By incorporating suitable isotopes or imaging agents, derivatives could be developed as PET (Positron Emission Tomography) or MRI (Magnetic Resonance Imaging) probes to visualize specific targets or pathways in vivo.

The development of such chemical probes will not only advance our understanding of fundamental biology but also aid in the validation of new targets for therapeutic intervention.

Table of Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(pyridazin-3-yl)piperidin-4-amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React pyridazine derivatives (e.g., 3-chloropyridazine) with piperidin-4-amine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
  • Step 2 : Purify the crude product using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .
  • Purity Optimization : Monitor reaction progress via TLC and confirm purity (>95%) using reverse-phase HPLC (C18 column, mobile phase: MeCN/H₂O with 0.1% formic acid) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify proton environments (e.g., pyridazine protons at δ 8.5–9.0 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₉H₁₃N₅: 200.12) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 54.3%, H: 6.5%, N: 35.2%) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

  • Methodological Answer :

  • Substituent Analysis : Introduce substituents at the pyridazine ring (e.g., electron-withdrawing groups like -F or -NO₂) to assess changes in receptor binding. For example, 6-(4-fluorophenyl)pyridazin-3-amine derivatives showed enhanced kinase inhibition .
  • Bioactivity Testing : Use in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) and compare with computational docking studies to map structure-activity relationships (SAR) .
  • Case Study : In triazine derivatives, 4-chlorophenyl substituents improved antileukemic activity (IC₅₀ < 1 µM) compared to methyl groups .

Q. How can contradictory bioactivity data for analogs of this compound be resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts .
  • Solubility/Permeability Adjustments : Modify logP via substituents (e.g., adding polar groups) to address discrepancies between in vitro and in vivo efficacy .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 1-(morpholin-4-yl)triazolopyridazine derivatives) to identify conserved pharmacophores .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like adenosine A1 receptors. Prioritize poses with hydrogen bonds to pyridazine N-atoms .
  • 3D-QSAR Modeling : Develop CoMFA/CoMSIA models using IC₅₀ data from analogs to predict activity of untested derivatives .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.